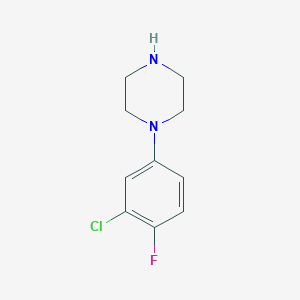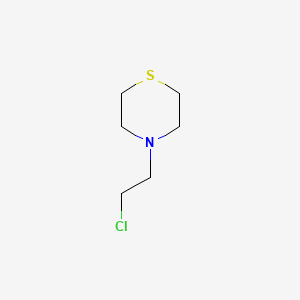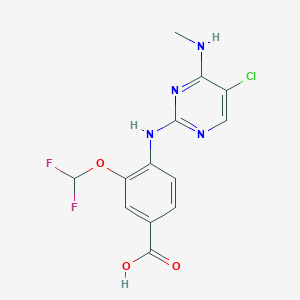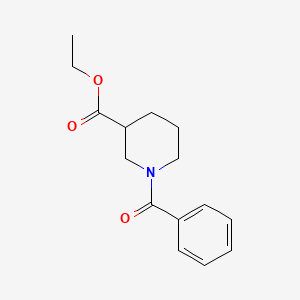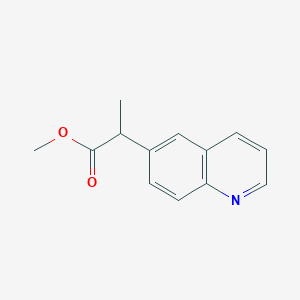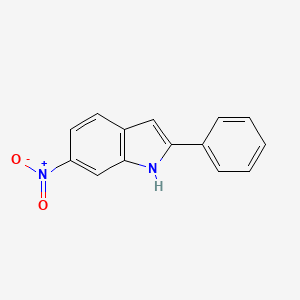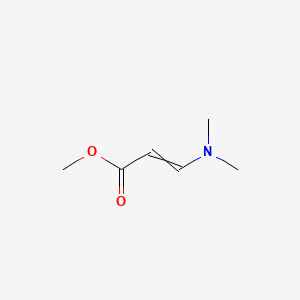
METHYL N,N-DIMETHYLAMINOACRYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N,N-dimethylaminoacrylate is an organic compound with the molecular formula C6H11NO2. It is a derivative of acrylate, where the acrylate group is substituted with a methyl group and an N,N-dimethylamino group. This compound is known for its reactivity and is used in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Methyl N,N-dimethylaminoacrylate can be synthesized through several methods. One common method involves the reaction of methyl acrylate with dimethylamine in the presence of a base. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the desired product .
Another method involves the use of radical polymerization techniques. For instance, cyanomethyl dodecyl trithiocarbonate, 2-hydroxyethyl acrylate, and a radical initiator such as azobisisobutyronitrile (AIBN) can be dissolved in methanol and heated to 60°C for several hours to achieve high conversion rates .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These processes utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of advanced catalysts and reaction monitoring systems ensures consistent product quality and minimizes by-products.
化学反応の分析
Types of Reactions
Methyl N,N-dimethylaminoacrylate undergoes various chemical reactions, including:
Polymerization: This compound can participate in radical polymerization reactions to form polymers with specific properties.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Polymerization: Radical initiators (e.g., AIBN), solvents (e.g., methanol), elevated temperatures.
Substitution: Nucleophiles (e.g., halides), solvents (e.g., dichloromethane).
Major Products Formed
Hydrolysis: Carboxylic acids, dimethylamine.
Polymerization: Poly(this compound) and copolymers.
Substitution: Various substituted acrylates depending on the nucleophile used.
科学的研究の応用
Methyl N,N-dimethylaminoacrylate has a wide range of applications in scientific research:
作用機序
The mechanism of action of methyl N,N-dimethylaminoacrylate primarily involves its reactivity as an acrylate derivative. The ester linkage and the N,N-dimethylamino group are key functional groups that participate in various chemical reactions. In polymerization reactions, the acrylate group undergoes radical polymerization to form long polymer chains. The N,N-dimethylamino group can interact with other molecules through hydrogen bonding and nucleophilic substitution, influencing the physical and chemical properties of the resulting polymers .
類似化合物との比較
Methyl N,N-dimethylaminoacrylate can be compared with other similar compounds, such as:
Methyl methacrylate: Both compounds are acrylate derivatives, but methyl methacrylate lacks the N,N-dimethylamino group, resulting in different reactivity and applications.
N,N-dimethylaminoethyl methacrylate: This compound is similar in structure but has an ethyl group instead of a methyl group, leading to variations in polymerization behavior and the properties of the resulting polymers.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to form various polymers make it a valuable tool in scientific research and industrial production.
特性
分子式 |
C6H11NO2 |
|---|---|
分子量 |
129.16 g/mol |
IUPAC名 |
methyl 3-(dimethylamino)prop-2-enoate |
InChI |
InChI=1S/C6H11NO2/c1-7(2)5-4-6(8)9-3/h4-5H,1-3H3 |
InChIキー |
MVPDNJQLPITPIX-UHFFFAOYSA-N |
正規SMILES |
CN(C)C=CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B8803360.png)
![3-(Furan-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B8803363.png)
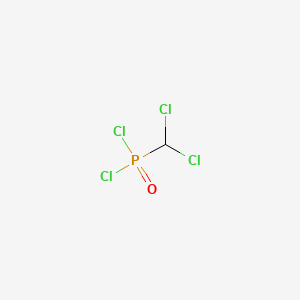

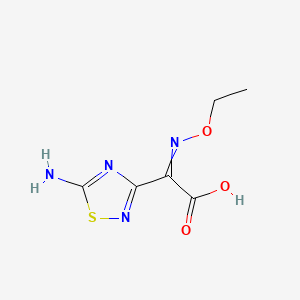
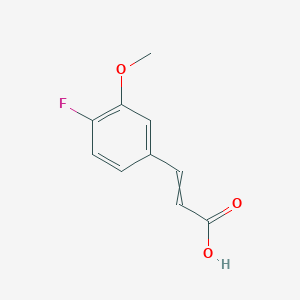
![3-[(2-Nitrophenyl)amino]propan-1-ol](/img/structure/B8803401.png)
![Ethyl n-[[5-methyl-2-(isopropyl)cyclohexyl]carbonyl]glycinate](/img/structure/B8803407.png)
